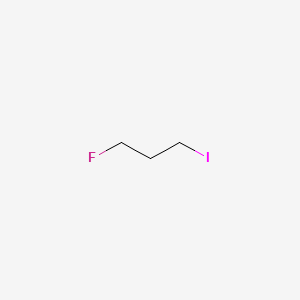

1-Fluoro-3-iodopropane

Vue d'ensemble

Description

1-Fluoro-3-iodopropane is an organic compound with the molecular formula C3H6FI. It belongs to the family of alkyl halides and is characterized by the presence of both fluorine and iodine atoms attached to a three-carbon propane chain. This compound is a colorless, volatile liquid that is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodopropane can be synthesized through the reaction of iodopropane with hydrogen fluoride. The process involves two main steps:

First Step: Iodopropane is reacted with hydrogen fluoride at a low temperature to produce 1-fluoro-2-iodopropane.

Second Step: The intermediate 1-fluoro-2-iodopropane is then reacted again with hydrogen fluoride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is often stabilized with copper chips to prevent decomposition during storage and handling .

Analyse Des Réactions Chimiques

1-Fluoro-3-iodopropane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different substituted propanes.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

Addition Reactions: The compound can participate in addition reactions with various reagents to form new compounds.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Bases: Strong bases like potassium hydroxide are used in elimination reactions.

Catalysts: Copper and other transition metals can be used as catalysts in certain reactions.

Major Products Formed:

Substituted Propanes: Formed through substitution reactions.

Alkenes: Formed through elimination reactions.

Addition Products: Formed through addition reactions with various reagents.

Applications De Recherche Scientifique

Synthetic Chemistry

1-Fluoro-3-iodopropane serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to facilitate the construction of complex molecules makes it a critical reagent in organic synthesis. Researchers utilize this compound to create a range of derivatives that can be further modified for specific applications .

Key Features:

- Versatility : Acts as a building block for diverse chemical structures.

- Efficiency : Enables the synthesis of multi-functional compounds in fewer steps.

Pharmaceutical Development

In the realm of pharmaceuticals, this compound plays a crucial role in developing iodine-containing drugs. These drugs often exhibit enhanced therapeutic efficacy due to the unique properties imparted by the iodine atom .

Case Studies:

- Fluorinated Ligands : Research has shown that introducing fluorine into drug structures can improve binding affinities for receptors, enhancing drug effectiveness. For instance, modifications using this compound have been explored in cannabinoid receptor studies, where fluorinated derivatives demonstrated significant binding affinities .

Material Science

The compound is also utilized in developing specialized materials, including polymers and coatings. Its fluorinated nature imparts unique chemical properties that enhance material performance, such as increased stability and resistance to degradation .

Applications:

- Polymers : Used in creating fluorinated polymers that exhibit superior chemical resistance.

- Coatings : Enhances surface properties such as hydrophobicity and durability.

Research on Fluorinated Compounds

This compound is integral to studies involving fluorinated compounds, which are known for their stability and unique reactivity profiles. This compound aids researchers in understanding the behavior of fluorinated species under various conditions .

Importance:

- Stability Studies : Provides insights into the stability of fluorinated intermediates.

- Reactivity Investigations : Helps elucidate mechanisms of reactions involving fluorinated substrates.

Environmental Chemistry

Researchers are exploring the potential of this compound in environmental applications, particularly in pollutant degradation and remediation strategies. Its chemical properties may facilitate the breakdown of harmful substances in contaminated environments .

Potential Uses:

- Pollutant Degradation : Investigated for its ability to degrade persistent organic pollutants.

- Remediation Strategies : Explored as a reagent in chemical remediation processes.

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Building complex organic molecules |

| Pharmaceutical Development | Development of iodine-containing drugs | Enhancing therapeutic efficacy through fluorination |

| Material Science | Creation of specialized polymers and coatings | Improved chemical resistance and durability |

| Fluorinated Compounds | Studies on stability and reactivity of fluorinated species | Mechanistic studies involving fluorinated substrates |

| Environmental Chemistry | Potential use in pollutant degradation and remediation | Chemical breakdown of contaminants |

Mécanisme D'action

The mechanism of action of 1-fluoro-3-iodopropane involves its reactivity with various nucleophiles and bases. The compound’s fluorine and iodine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. In biological systems, it can act as a radioligand, binding to specific molecular targets such as cannabinoid receptors, which can be visualized using PET imaging .

Comparaison Avec Des Composés Similaires

1-Fluoro-3-iodopropane can be compared with other similar compounds, such as:

1-Fluoro-2-iodopropane: An intermediate in the synthesis of this compound, with similar reactivity but different positional isomerism.

3-Fluoropropyl iodide: Another fluorinated iodopropane with similar chemical properties but different applications.

1-Bromo-3-fluoropropane: A brominated analogue with similar reactivity but different halogen substitution.

Uniqueness: this compound is unique due to its dual halogenation, which imparts distinct reactivity and makes it valuable in various synthetic and analytical applications .

Activité Biologique

1-Fluoro-3-iodopropane is an organofluorine compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a radiolabeling agent in positron emission tomography (PET). This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and implications for drug development.

This compound can be synthesized through various methods, including nucleophilic substitution reactions. A notable approach involves the use of potassium thiocyanate in a Finkelstein reaction to produce 3-iodopropyl derivatives, which can subsequently be converted into this compound. The compound is typically characterized by its stability under physiological conditions, making it suitable for labeling biomolecules for imaging studies .

In Vivo Studies

Research indicates that this compound exhibits significant biological activity, particularly in the context of receptor binding and imaging. For instance, it has been utilized in the synthesis of radioligands targeting dopamine D-1 receptors and benzodiazepine receptors. These studies reveal that this compound can facilitate the development of radiotracers that enable the visualization of specific brain regions involved in neurotransmitter signaling .

Table 1: Binding Affinity of Radioligands Synthesized with this compound

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| SCH 23390 | D-1 Receptor | 12 - 14 | |

| RO 15-1788 | Benzodiazepine | Not specified |

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated through various animal studies. The compound demonstrates rapid uptake in dopamine transporter-rich tissues such as the striatum, with peak accumulation observed shortly after administration. Subsequent studies show a gradual clearance from these sites, indicating its potential utility in longitudinal imaging studies .

Table 2: Tissue Distribution of Radioactivity Post Administration

| Time Point (min) | Striatum (% Dose/g) | Cerebellum (% Dose/g) |

|---|---|---|

| 5 | 1.49 | Low |

| 30 | 0.92 | Low |

| 60 | 0.70 | Low |

| 120 | 0.38 | Low |

Case Studies

Case Study: Imaging Dopamine Transporters

In a study involving male Sprague-Dawley rats, the administration of a radiolabeled compound derived from this compound demonstrated high specificity for dopamine transporters. The results indicated that this compound could effectively visualize dopaminergic pathways, providing insights into conditions such as Parkinson's disease and schizophrenia .

Case Study: Benzodiazepine Receptor Binding

Another research effort explored the use of this compound in synthesizing benzodiazepine receptor ligands. The compounds synthesized exhibited varying degrees of binding affinity, highlighting the importance of structural modifications on pharmacological activity. This underscores the potential for developing targeted therapies using derivatives of this compound .

Propriétés

IUPAC Name |

1-fluoro-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FI/c4-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBUZQPPQLQHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-40-8 | |

| Record name | 1-Fluoro-3-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-Fluoro-3-iodopropane in the development of PET imaging agents for cocaine receptors?

A1: this compound serves as a crucial building block in the synthesis of [F-18]FPT (Fluorine-18 labeled 2β-carbomethoxy-3β-(4-chlorophenyl)-8-3-fluoropropylnortropane) []. This compound, [F-18]FPT, shows promise as a potential PET imaging agent for mapping cocaine receptor sites in the brain.

Q2: What are the advantages of using Fluorine-18 in PET imaging agents, specifically in the context of studying cocaine receptors?

A2: Fluorine-18 possesses several advantageous properties that make it a desirable radioisotope for PET imaging agents, especially in studying cocaine receptors:

- Short Half-Life: Its relatively short half-life of 110 minutes allows for repeated scanning within a reasonable timeframe, enabling researchers to investigate dynamic processes and receptor binding kinetics [].

- Suitable Imaging Characteristics: Fluorine-18 emits positrons, which, upon annihilation, produce detectable gamma rays. This property facilitates high-resolution PET imaging, allowing for precise localization of cocaine receptors in the brain [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.